molecular formula C17H22N4O2 B6639579 3-(hydroxymethyl)-N-[(2-imidazol-1-ylphenyl)methyl]piperidine-1-carboxamide

3-(hydroxymethyl)-N-[(2-imidazol-1-ylphenyl)methyl]piperidine-1-carboxamide

Cat. No. B6639579
M. Wt: 314.4 g/mol
InChI Key: DKLMJRCIIOWHPQ-UHFFFAOYSA-N
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Description

3-(hydroxymethyl)-N-[(2-imidazol-1-ylphenyl)methyl]piperidine-1-carboxamide, also known as HIPP, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. HIPP belongs to the class of piperidine carboxamide derivatives and has been studied extensively for its mechanism of action and biological effects.

Mechanism of Action

3-(hydroxymethyl)-N-[(2-imidazol-1-ylphenyl)methyl]piperidine-1-carboxamide exerts its biological effects by binding to and activating specific receptors in the body. Specifically, 3-(hydroxymethyl)-N-[(2-imidazol-1-ylphenyl)methyl]piperidine-1-carboxamide acts as an agonist of the imidazoline I2 receptor and the sigma-1 receptor. These receptors are involved in various physiological processes, including cell survival, neurotransmitter release, and stress response.
Biochemical and physiological effects:
3-(hydroxymethyl)-N-[(2-imidazol-1-ylphenyl)methyl]piperidine-1-carboxamide has been shown to have various biochemical and physiological effects in animal studies. These include the regulation of neurotransmitter release, the inhibition of oxidative stress, and the modulation of cellular signaling pathways. 3-(hydroxymethyl)-N-[(2-imidazol-1-ylphenyl)methyl]piperidine-1-carboxamide has also been found to have anti-inflammatory and antioxidant properties, which may contribute to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

The advantages of using 3-(hydroxymethyl)-N-[(2-imidazol-1-ylphenyl)methyl]piperidine-1-carboxamide in lab experiments include its high potency and selectivity for specific receptors, as well as its ability to cross the blood-brain barrier. However, 3-(hydroxymethyl)-N-[(2-imidazol-1-ylphenyl)methyl]piperidine-1-carboxamide has limited solubility in water, which can make it difficult to administer in certain experimental settings. Additionally, 3-(hydroxymethyl)-N-[(2-imidazol-1-ylphenyl)methyl]piperidine-1-carboxamide has not been extensively studied in human clinical trials, which limits its potential therapeutic applications.

Future Directions

There are several future directions for research on 3-(hydroxymethyl)-N-[(2-imidazol-1-ylphenyl)methyl]piperidine-1-carboxamide. One area of interest is the development of 3-(hydroxymethyl)-N-[(2-imidazol-1-ylphenyl)methyl]piperidine-1-carboxamide-based drugs for the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Another area of research is the investigation of 3-(hydroxymethyl)-N-[(2-imidazol-1-ylphenyl)methyl]piperidine-1-carboxamide's potential as a chemotherapeutic agent for the treatment of cancer. Finally, further studies are needed to elucidate the precise mechanism of action of 3-(hydroxymethyl)-N-[(2-imidazol-1-ylphenyl)methyl]piperidine-1-carboxamide and its potential interactions with other drugs and receptors in the body.

Synthesis Methods

The synthesis of 3-(hydroxymethyl)-N-[(2-imidazol-1-ylphenyl)methyl]piperidine-1-carboxamide involves the reaction of piperidine-1-carboxylic acid with 2-(imidazol-1-yl) benzyl chloride in the presence of a base catalyst. The resulting product is then treated with formaldehyde to yield 3-(hydroxymethyl)-N-[(2-imidazol-1-ylphenyl)methyl]piperidine-1-carboxamide.

Scientific Research Applications

3-(hydroxymethyl)-N-[(2-imidazol-1-ylphenyl)methyl]piperidine-1-carboxamide has been studied for its potential therapeutic applications in various fields of science, including neuroscience, cancer research, and drug discovery. In neuroscience, 3-(hydroxymethyl)-N-[(2-imidazol-1-ylphenyl)methyl]piperidine-1-carboxamide has been shown to have neuroprotective effects and can improve cognitive function in animal studies. In cancer research, 3-(hydroxymethyl)-N-[(2-imidazol-1-ylphenyl)methyl]piperidine-1-carboxamide has been found to inhibit the growth of certain cancer cells and can be used as a potential chemotherapeutic agent. In drug discovery, 3-(hydroxymethyl)-N-[(2-imidazol-1-ylphenyl)methyl]piperidine-1-carboxamide has been used as a lead compound to develop new drugs with improved efficacy and safety profiles.

properties

IUPAC Name

3-(hydroxymethyl)-N-[(2-imidazol-1-ylphenyl)methyl]piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O2/c22-12-14-4-3-8-20(11-14)17(23)19-10-15-5-1-2-6-16(15)21-9-7-18-13-21/h1-2,5-7,9,13-14,22H,3-4,8,10-12H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKLMJRCIIOWHPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)NCC2=CC=CC=C2N3C=CN=C3)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(hydroxymethyl)-N-[(2-imidazol-1-ylphenyl)methyl]piperidine-1-carboxamide

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